(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
CAS No.: 1368290-38-3
Cat. No.: VC0090351
Molecular Formula: C8H7ClN2O
Molecular Weight: 182.607
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1368290-38-3 |
|---|---|
| Molecular Formula | C8H7ClN2O |
| Molecular Weight | 182.607 |
| IUPAC Name | (7-chloroimidazo[1,2-a]pyridin-2-yl)methanol |
| Standard InChI | InChI=1S/C8H7ClN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-4,12H,5H2 |
| Standard InChI Key | VMNAPSCBFLHMFG-UHFFFAOYSA-N |
| SMILES | C1=CN2C=C(N=C2C=C1Cl)CO |
Introduction
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound with a molecular formula of C₈H₇ClN₂O and a molecular weight of 182.61 g/mol . It belongs to the imidazo[1,2-a]pyridine class, which is known for its diverse applications in medicinal chemistry due to its unique structural properties and potential biological activities.
Synthesis and Applications
The synthesis of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol typically involves the formation of the imidazo[1,2-a]pyridine ring system, which can be achieved through various methods involving the condensation of appropriate precursors. This compound serves as a valuable intermediate in the development of pharmaceuticals, particularly due to its potential as a scaffold for designing new therapeutic agents targeting various diseases.
While specific synthesis details for (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol are not widely documented, compounds within the imidazo[1,2-a]pyridine class are generally synthesized by reacting α-haloketones with 2-aminopyridines in a basic medium .
Biological Activities and Potential Uses
Imidazo[1,2-a]pyridine derivatives, including those similar to (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, have shown promise in medicinal chemistry due to their potential biological activities. These compounds are being explored for their roles as inhibitors of various enzymes and receptors, which could lead to applications in treating conditions such as heart and circulatory failures . Additionally, related compounds have demonstrated potential as cholinesterase inhibitors, which could be beneficial in neurodegenerative diseases .
Safety and Handling
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Hazard Statements: H315 (causes skin irritation), H319 (causes serious eye irritation) .
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Precautionary Statements: P264 (wash hands thoroughly after handling), P280 (wear protective gloves/eye protection), P302+P352 (if on skin: wash with plenty of soap and water), P337+P313 (if eye irritation persists: get medical advice/attention), P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (take off contaminated clothing and wash before reuse) .
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